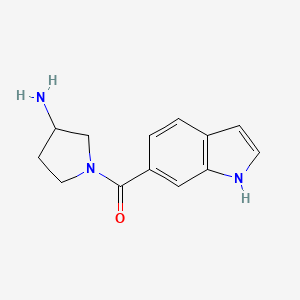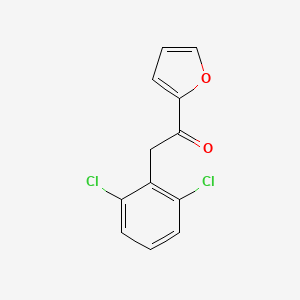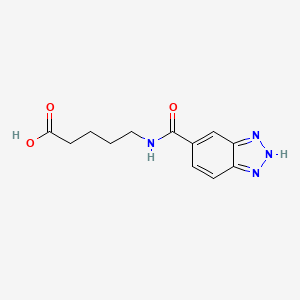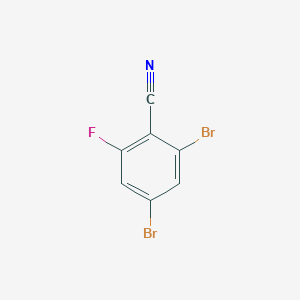
1-(1H-indole-6-carbonyl)pyrrolidin-3-amine
Overview
Description
Molecular Structure Analysis
The molecular structure of 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine is characterized by a pyrrolidine ring and an indole ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The indole ring, also known as benzopyrrole, contains a benzenoid nucleus and has 10 π-electrons, which makes it aromatic in nature .Scientific Research Applications
Synthesis and Functionalization
- Pyrrole Derivatives Synthesis: Pyrroles, including pyrrolidine derivatives, are synthesized through condensation of amines with carbonyl-containing compounds, highlighting the fundamental role of such reactions in producing biologically significant molecules like heme and chlorophyll (Anderson & Liu, 2000).
- Amination Mechanisms: In the synthesis of pyrrolo- and pyrido[1,2-a]indoles, mechanisms involving unexpected amination and steric effects are discussed, demonstrating the complex chemistry underlying the formation of such compounds (Jirkovsky, Greenblatt, & Baudy, 1991).
- 5-HT6 Receptor Ligands: Novel derivatives like 1-(azacyclyl)-3-arylsulfonyl-1H-pyrrolo[2,3-b]pyridines exhibit significant affinity and activity towards the 5-HT6 receptor, demonstrating the therapeutic potential of such compounds (Elokdah et al., 2007).
Applications in Medicinal Chemistry
- Anticancer Activity: Piperazine-2,6-dione and its derivatives, synthesized from reactions involving similar pyrrolidine compounds, show promising anticancer activity (Kumar, Kumar, Roy, & Sondhi, 2013).
- Synthesis of Bioactive Molecules: Proline-catalyzed asymmetric α-amination is used in the synthesis of alkaloids and bioactive molecules, indicating the relevance of such processes in drug discovery (Pradeep Kumar & Sharma, 2018).
Material Science Applications
- Electrochemical Synthesis: Pyrrolo[3,2,1-de]phenazin-1-amine derivatives are synthesized via green electrochemical methods, showcasing potential applications in developing eco-friendly synthetic processes (Sharafi-kolkeshvandi et al., 2016).
Mechanism of Action
Target of Action
The compound “1-(1H-indole-6-carbonyl)pyrrolidin-3-amine” is an indole derivative. Indole derivatives have been found to bind with high affinity to multiple receptors . These receptors are often the primary targets of the compound. The specific receptors that this compound targets could vary depending on its structure and functional groups.
Mode of Action
The mode of action of “this compound” involves its interaction with its target receptors. The compound binds to these receptors, triggering a series of biochemical reactions within the cell . The exact nature of these interactions and the resulting changes would depend on the specific receptors that the compound targets.
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways. They possess diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound “this compound” could potentially affect one or more of these pathways, leading to downstream effects that contribute to its overall biological activity.
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects and the changes it induces through its interaction with its target receptors. For instance, if the compound exhibits antiviral activity, it could inhibit viral replication within the cell .
Biochemical Analysis
Biochemical Properties
1-(1H-indole-6-carbonyl)pyrrolidin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to exhibit antiviral, anti-inflammatory, and anticancer activities . These interactions often involve binding to specific receptors or enzymes, leading to modulation of their activity. The compound’s ability to interact with multiple targets makes it a versatile molecule in biochemical research.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, differentiation, and survival . Additionally, this compound may affect the expression of genes involved in inflammation and apoptosis, thereby impacting cellular responses to stress and injury.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules. The compound can bind to specific receptors or enzymes, leading to inhibition or activation of their activity. For instance, indole derivatives have been shown to inhibit the activity of certain kinases, which play a critical role in cell signaling and regulation . Additionally, this compound may induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular functions at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time due to factors such as stability and degradation. Studies have shown that indole derivatives can be relatively stable under certain conditions, but may degrade over time, leading to changes in their biological activity. Long-term exposure to this compound in in vitro or in vivo studies may result in alterations in cellular function, including changes in cell viability, proliferation, and differentiation.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity or neurotoxicity . It is essential to determine the optimal dosage range for achieving the desired therapeutic effects while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. Indole derivatives are known to undergo biotransformation through processes such as hydroxylation, oxidation, and conjugation . These metabolic reactions can influence the compound’s bioavailability, activity, and elimination from the body. Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound may be actively transported across cell membranes or passively diffuse into cells, depending on its physicochemical properties. Once inside the cells, it can interact with intracellular proteins and organelles, influencing its localization and accumulation. The distribution of this compound within tissues can affect its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound may be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, indole derivatives have been shown to localize to the nucleus, mitochondria, or endoplasmic reticulum, where they can exert their effects on gene expression, energy metabolism, or protein synthesis. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
(3-aminopyrrolidin-1-yl)-(1H-indol-6-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c14-11-4-6-16(8-11)13(17)10-2-1-9-3-5-15-12(9)7-10/h1-3,5,7,11,15H,4,6,8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFULEVVFEHJNFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)C2=CC3=C(C=C2)C=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B1445084.png)


![2-[(2-Hydroxyphenyl)sulfanyl]acetohydrazide](/img/structure/B1445092.png)



![Ethyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}butanoate](/img/structure/B1445097.png)
![3-[5-(Methanesulfonylmethyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B1445098.png)


![1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol](/img/structure/B1445104.png)


